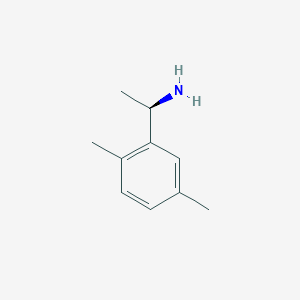

(R)-1-(2,5-Dimethylphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGHUDXDTMIEAM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427417 | |

| Record name | (R)-1-(2,5-DIMETHYLPHENYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77302-55-7 | |

| Record name | (R)-1-(2,5-DIMETHYLPHENYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(2,5-Dimethylphenyl)ethanamine chemical structure and stereochemistry

An In-depth Technical Guide to (R)-1-(2,5-Dimethylphenyl)ethanamine: Structure, Stereochemistry, and Synthesis

Introduction

This compound is a chiral amine that serves as a critical building block in modern organic synthesis and medicinal chemistry. Chiral amines are integral components in over 40% of pharmaceuticals, making their efficient and stereocontrolled synthesis a subject of intense research.[1] The spatial arrangement of atoms, or stereochemistry, at the chiral center of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, covering its molecular structure, stereochemical intricacies, common synthetic and resolution pathways, and analytical characterization.

Molecular Structure and Physicochemical Properties

1-(2,5-Dimethylphenyl)ethanamine is a primary amine featuring a disubstituted aromatic ring. The core structure consists of a p-xylene (1,4-dimethylbenzene) ring where one of the ring hydrogens has been replaced by an aminoethyl group. The IUPAC name for this compound is 1-(2,5-dimethylphenyl)ethanamine.[2]

The molecular formula is C₁₀H₁₅N, and it has a molecular weight of approximately 149.23 g/mol .[2] The key structural features include the hydrophobic dimethylphenyl group and the basic amino group, which is a common site for chemical modification and salt formation.

Caption: 2D structure of 1-(2,5-Dimethylphenyl)ethanamine.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,5-dimethylphenyl)ethanamine | [2] |

| CAS Number | 91251-26-2 (Racemate) | [3][4] |

| 77302-55-7 ((R)-enantiomer) | [3] | |

| Molecular Formula | C₁₀H₁₅N | [2][3] |

| Molecular Weight | 149.23 g/mol | [2] |

| InChIKey | ULGHUDXDTMIEAM-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(C)N | [2][3] |

| Topological Polar Surface Area | 26 Ų | [5] |

Stereochemistry and Enantiomeric Purity

The carbon atom attached to the phenyl ring, the amino group, a methyl group, and a hydrogen atom is a stereogenic center. This chirality gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

The assignment of the (R) or (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 1-(2,5-Dimethylphenyl)ethanamine:

-

-NH₂ (highest priority)

-

-C₆H₃(CH₃)₂ (phenyl group)

-

-CH₃ (methyl group)

-

-H (lowest priority)

For the (R)-enantiomer, when the lowest priority group (-H) is pointing away from the observer, the sequence from highest to lowest priority (-NH₂ → -C₆H₃(CH₃)₂ → -CH₃) proceeds in a clockwise direction.

Caption: (R) and (S) enantiomers of 1-(2,5-Dimethylphenyl)ethanamine.

In drug development, isolating a single enantiomer is often mandatory. Regulatory agencies like the FDA may require justification for marketing a racemic mixture and full characterization of both enantiomers.[6] This has led to the development of "chiral switches," where existing racemic drugs are re-developed as single-enantiomer versions to improve efficacy and reduce side effects.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves either the synthesis of the racemic mixture followed by chiral resolution or a direct asymmetric synthesis. The former is a robust and common industrial approach.

Synthesis of Racemic 1-(2,5-Dimethylphenyl)ethanamine

The most common route begins with p-xylene and proceeds through a two-step sequence: Friedel-Crafts acylation followed by reductive amination.

Caption: Workflow for the synthesis of the racemic amine.

Experimental Protocol: Synthesis of Racemic Amine

Step 1: Friedel-Crafts Acylation to 1-(2,5-Dimethylphenyl)ethanone [7]

-

Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and dry dichloromethane (DCM).

-

Cooling: The suspension is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of acetyl chloride (1.0 eq) in dry DCM is added dropwise over 15 minutes, maintaining the temperature below 5 °C.

-

Substrate Addition: p-Xylene (0.8 eq) in dry DCM is then added dropwise over 30 minutes.

-

Causality Insight: The reaction is exothermic and controlling the temperature is critical to prevent side reactions and ensure regioselectivity. AlCl₃ acts as a Lewis acid to activate the acetyl chloride, generating the acylium ion electrophile.

-

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours until the starting material is consumed (monitored by TLC).

-

Workup: The reaction is quenched by slowly pouring it onto crushed ice with concentrated HCl. The organic layer is separated, washed with water, NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude ketone (1-(2,5-dimethylphenyl)ethan-1-one, CAS 2142-73-6) can be purified by vacuum distillation.[8]

Step 2: Reductive Amination to Racemic Amine

-

Setup: A solution of 1-(2,5-dimethylphenyl)ethanone (1.0 eq) in methanol is prepared in a suitable pressure vessel.

-

Reagents: Ammonium acetate or a solution of ammonia in methanol is added in excess, followed by a catalytic amount of a reducing agent like Raney Nickel or a stoichiometric amount of a hydride reagent like sodium cyanoborohydride (NaBH₃CN).

-

Causality Insight: The ketone first reacts with ammonia to form an intermediate imine. The reducing agent then reduces the imine C=N double bond to form the amine. NaBH₃CN is preferred in labs as it is selective for the imine over the ketone, allowing for a one-pot reaction.

-

-

Reaction: If using catalytic hydrogenation (e.g., Raney Ni), the vessel is pressurized with hydrogen gas (e.g., 50 psi) and heated (e.g., 60 °C) with vigorous stirring for 12-24 hours.

-

Workup: After cooling, the catalyst is filtered off (e.g., through Celite). The solvent is evaporated. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous base (e.g., 1M NaOH) to remove unreacted starting materials and byproducts.

-

Purification: The organic layer is dried and concentrated to yield the racemic amine, which can be further purified by distillation or chromatography.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a widely used industrial method for separating enantiomers.[9] It relies on reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent") to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[10]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

-

Salt Formation: Dissolve racemic 1-(2,5-dimethylphenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

-

Causality Insight: Using 0.5 equivalents of the dibasic tartaric acid per equivalent of amine ensures the formation of the bitartrate salt, which often has better crystallization properties than the tartrate salt.

-

-

Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator (4 °C) overnight to induce crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the more soluble diastereomer.

-

Self-Validation: The optical purity of the crystals should be checked at this stage. A small sample can be treated with base to liberate the amine, which is then analyzed by chiral HPLC. If the enantiomeric excess (e.e.) is not sufficient, a recrystallization step is performed.

-

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., DCM or ether) and an aqueous base (e.g., 2M NaOH).

-

Extraction: Stir the mixture until all solids have dissolved and the salt has been neutralized. The free amine will move into the organic layer. Separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Analytical and Characterization Methods

Rigorous analytical characterization is essential to confirm the chemical identity and stereochemical purity of the final product.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (in the ~7.0 ppm region), the methine proton (quartet, ~4.0 ppm), the amine protons (broad singlet), and the two distinct methyl groups on the ring and the ethyl side chain.

-

¹³C NMR: Will show distinct signals for the 10 carbon atoms, with the aromatic carbons in the 120-140 ppm range and the aliphatic carbons at higher field.

-

-

Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (149.23 m/z).

-

Infrared (IR) Spectroscopy: Will display characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹) and C-H stretches for the aromatic and aliphatic groups.

Determination of Enantiomeric Purity

The most reliable method for determining the enantiomeric excess (e.e.) of a chiral amine is through chiral chromatography.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are highly effective for separating amine enantiomers. A common choice would be a Chiralcel OD or Chiralpak AD column.

-

Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

-

Chromatographic Conditions: The separation is typically achieved using a normal-phase mobile phase.

-

Causality Insight: The separation mechanism on a CSP involves transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. The different stabilities of these interactions lead to different retention times. The choice of mobile phase (especially the alcohol modifier and amine additive) is critical for optimizing resolution and peak shape.

-

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Result | Two baseline-separated peaks corresponding to the (R) and (S) enantiomers. |

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

-

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

Applications in Drug Development

This compound is a valuable intermediate. The 2,5-dimethylphenyl scaffold itself is a structural feature in a number of antimicrobial compounds.[11] The primary amine handle allows for a wide range of subsequent chemical transformations, such as amide bond formation, reductive amination with other carbonyls, or N-alkylation, to build more complex chiral molecules. Its derivatives are explored in the development of new therapeutic agents, particularly in the fight against multidrug-resistant pathogens.[11]

Conclusion

This compound is a foundational chiral building block whose stereochemical integrity is crucial for its application in pharmaceutical synthesis. A thorough understanding of its structure, combined with robust methods for its synthesis, resolution, and analysis, is essential for its effective use in the development of new chemical entities. The protocols and insights provided in this guide serve as a practical framework for researchers, enabling the reliable production and characterization of this important chiral amine.

References

-

PubChem. 1-(2,5-Dimethylphenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

-

University of Leeds Thesis. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(2,5-dimethylphenyl)-. Available from: [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]

-

PubMed Central. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available from: [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. 1-(2,5-Dimethylphenyl)ethanamine | C10H15N | CID 4991344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 1-(2,5-Dimethylphenyl)ethanamine | CymitQuimica [cymitquimica.com]

- 5. 1-(2,5-Dimethylphenyl)ethanamine | CymitQuimica [cymitquimica.com]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | MDPI [mdpi.com]

- 8. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (R)-1-(2,5-Dimethylphenyl)ethanamine

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Foreword: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] It is estimated that over 40% of small-molecule drugs contain a chiral amine moiety, underscoring the critical importance of stereocontrolled synthetic methods for their preparation.[2] The specific enantiomer of a chiral amine can exhibit profoundly different pharmacological and toxicological profiles compared to its mirror image. (R)-1-(2,5-Dimethylphenyl)ethanamine is a valuable chiral intermediate, with its structural motif appearing in various pharmacologically active compounds, leveraging the 2,5-dimethylphenyl group which is a known scaffold in antimicrobial agents.[3]

This guide provides an in-depth exploration of the primary synthetic strategies for obtaining enantiomerically pure this compound. We will dissect three core methodologies: classical chiral resolution of a racemic mixture, direct asymmetric synthesis via catalytic hydrogenation, and biocatalytic transamination. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic endeavors.

Chapter 1: Strategic Overview of Synthetic Pathways

The synthesis of a single-enantiomer amine from its corresponding prochiral ketone, 2,5-dimethylacetophenone, can be approached through several distinct strategies. The choice of pathway often depends on factors such as required enantiopurity, scalability, cost, and available resources.

-

Reductive Amination & Chiral Resolution: A robust, traditional method. It involves the non-stereoselective synthesis of the racemic amine followed by separation of the enantiomers. While it guarantees access to the chiral product, its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[4][5]

-

Asymmetric Synthesis: A more modern and atom-economical approach. This strategy employs a chiral catalyst to directly guide the reaction towards the desired (R)-enantiomer, often achieving high yields and excellent enantioselectivity.[1][6] The primary challenge lies in catalyst selection and optimization.

-

Biocatalysis: An increasingly popular "green chemistry" approach. Enzymes, such as transaminases, can exhibit near-perfect enantioselectivity under mild aqueous conditions.[7] However, this method may require specialized biological expertise and equipment.

The following diagram illustrates the logical flow and relationship between these core strategies.

Caption: Comparative workflow for the synthesis of this compound.

Chapter 2: Synthesis of Racemic Amine & Chiral Resolution

This two-stage approach remains highly relevant, particularly when asymmetric catalysts are unavailable or prohibitively expensive.

Stage 1: Reductive Amination of 2,5-Dimethylacetophenone

Reductive amination is a robust method for converting ketones into amines.[8] The reaction proceeds via an intermediate imine, which is then reduced to the final amine. A one-pot approach is typically favored.[8]

Caption: Mechanism of Reductive Amination.

Causality Behind Experimental Choices:

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄).[9] The reason is their selectivity; they are mild enough to reduce the iminium ion intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol byproduct.[9]

-

pH Control : The reaction is typically run under weakly acidic conditions (pH ~6-7). This is a critical balance. The acid catalyzes both the formation of the hemiaminal and its subsequent dehydration to the imine.[8] However, strongly acidic conditions will protonate the amine nucleophile, rendering it unreactive. Acetic acid is a common choice for this purpose.[10]

-

Solvent : Methanol is a common solvent as it effectively dissolves the reactants and the borohydride reducing agent.[10]

Experimental Protocol: Racemic 1-(2,5-Dimethylphenyl)ethanamine

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylacetophenone (1.0 eq) and methanol (5 mL per mmol of ketone).

-

Amine Source : Add ammonium acetate (5.0 eq) to the solution. This serves as both the ammonia source and a pH buffer.

-

Stirring : Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction : Cool the flask in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : Quench the reaction by slowly adding 2M HCl until gas evolution ceases. Basify the solution to pH >12 with 6M NaOH.

-

Extraction : Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.

-

Purification : The product can be further purified by distillation or column chromatography if necessary.

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

This classical technique exploits the different physical properties (primarily solubility) of diastereomers.[4][11] By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed, which can then be separated by fractional crystallization.

Experimental Protocol: Resolution with (L)-(+)-Tartaric Acid

-

Salt Formation : Dissolve the racemic 1-(2,5-dimethylphenyl)ethanamine (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve (L)-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

-

Crystallization : Slowly add the tartaric acid solution to the amine solution while stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to induce crystallization. The salt of one diastereomer should precipitate out of the solution.

-

Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer (e.g., (R)-amine-(L)-tartrate).

-

Enantiomeric Purity Check : Liberate a small sample of the amine from the salt by dissolving it in water, basifying with NaOH, and extracting with ether. Analyze the enantiomeric excess (ee) using a method described in Chapter 4.

-

Recrystallization : If the desired ee is not achieved, recrystallize the salt from fresh hot methanol. Repeat until a constant optical rotation or a satisfactory ee is obtained.

-

Liberation of the Free Amine : Dissolve the purified diastereomeric salt in water and basify to pH >12 with 6M NaOH. Extract the free (R)-amine with diethyl ether. Dry the combined organic layers over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

| Parameter | Reductive Amination | Chiral Resolution |

| Typical Yield | >90% (for racemic) | <50% (for single enantiomer) |

| Enantiomeric Excess | 0% (racemic) | >99% (after recrystallization) |

| Key Reagents | NH₄OAc, NaBH₃CN | (L)-Tartaric Acid |

| Primary Advantage | High yield of racemic mixture | High enantiopurity achievable |

| Primary Disadvantage | Produces a racemic mixture | Theoretical 50% yield cap |

Chapter 3: Direct Asymmetric Synthesis

Direct asymmetric synthesis is a more elegant and efficient strategy, avoiding the loss of 50% of the material inherent in classical resolution. Asymmetric hydrogenation of imines is a powerful tool for this purpose.[2]

Asymmetric Reductive Amination

In this approach, the prochiral ketone reacts with the amine source in the presence of a reducing agent and a chiral transition metal catalyst. The catalyst, typically an Iridium or Rhodium complex with a chiral phosphine ligand, creates a chiral environment that favors the formation of one enantiomer over the other.

Causality Behind Experimental Choices:

-

Catalyst System : Iridium complexes paired with chiral phosphine-oxazoline or bisphosphine (e.g., BINAP derivatives) ligands are highly effective for the asymmetric hydrogenation of N-aryl imines.[2] The choice of ligand is crucial and often requires screening to find the optimal match for the substrate.

-

Hydrogen Source : The reduction can be performed using high-pressure hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like formic acid or isopropanol (asymmetric transfer hydrogenation). Transfer hydrogenation is often more convenient for laboratory-scale synthesis.

-

Additive : The addition of an acid or an iodide source can sometimes dramatically improve both the reaction rate and the enantioselectivity.[2]

Illustrative Protocol: Asymmetric Transfer Hydrogenation

-

Imine Formation (Pre-formed or In Situ) : Mix 2,5-dimethylacetophenone (1.0 eq) and ammonium formate (5.0 eq) in an appropriate solvent like dichloromethane.

-

Catalyst Preparation : In a separate, inert-atmosphere glovebox or Schlenk line, prepare the active catalyst by mixing [Ir(cod)Cl]₂ (0.5 mol%) and the chosen chiral ligand (e.g., a chiral bisphosphine, 1.1 mol%) in a degassed solvent.

-

Reaction : Add the catalyst solution to the imine mixture. The reaction is typically run at a controlled temperature (e.g., 40-60 °C) for 12-48 hours under an inert atmosphere (Nitrogen or Argon).

-

Monitoring and Work-up : Monitor the reaction by chiral HPLC or GC. Once complete, filter the reaction mixture through a short plug of silica gel to remove the catalyst.

-

Purification : After removing the solvent, the product can be purified via standard methods. The work-up is generally simpler than for the resolution method.

| Parameter | Asymmetric Synthesis | | :--- | | Typical Yield | 70-95% | | Enantiomeric Excess | 85-99% | | Key Reagents | Chiral Catalyst (e.g., Ir-BINAP), H₂ source | | Primary Advantage | High yield, high ee, atom-economical | | Primary Disadvantage | High cost of chiral catalysts and ligands |

Chapter 4: Determination of Enantiomeric Excess

The synthesis of a chiral molecule is incomplete without a reliable method to quantify its enantiomeric purity. Several robust analytical techniques are available.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. The ratio of the peak areas corresponds directly to the ratio of the enantiomers.

NMR Spectroscopy with a Chiral Solvating Agent

A rapid and accessible method involves using a chiral solvating agent (CSA), such as (R)-BINOL, directly in the NMR tube.[12][13]

Protocol for NMR Analysis

-

Sample Preparation : In an NMR tube, dissolve a known amount of the amine sample (~5-10 mg) in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire Spectrum 1 : Record a standard ¹H NMR spectrum of the amine alone.

-

Add CSA : Add a stoichiometric equivalent of a chiral solvating agent, such as (S)-BINOL, to the NMR tube. Shake well for 30 seconds.[12]

-

Acquire Spectrum 2 : Record the ¹H NMR spectrum again.

-

Analysis : The CSA will form transient diastereomeric complexes with the (R) and (S) enantiomers of the amine. This diastereomeric interaction often results in the separation of a key proton signal (e.g., the methine proton -CH(NH₂)-) into two distinct peaks or multiplets. The enantiomeric excess can be calculated by integrating these two signals.[12][13]

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase. | High accuracy and resolution. | Requires specialized columns and method development. |

| NMR with CSA | Formation of transient diastereomeric complexes causing signal splitting. | Rapid, uses standard equipment.[12] | Peak resolution may be poor; CSA can be expensive. |

| CD Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. | High sensitivity, can determine absolute configuration.[14] | Requires derivatization or complexation.[14][15] |

Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic pathways. The classical approach of reductive amination followed by chiral resolution is a reliable method that guarantees high enantiopurity, albeit with a yield penalty. For applications where atom economy and efficiency are paramount, direct asymmetric synthesis using transition metal catalysts offers a superior alternative, directly yielding the desired enantiomer in high yield and purity. Finally, biocatalysis represents a powerful green alternative for large-scale, highly selective synthesis. The choice of method will ultimately be guided by the specific constraints and goals of the research or development program. A rigorous analytical assessment of enantiomeric excess is a non-negotiable final step to validate the success of any chosen synthetic route.

References

- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of (R)-1-(2,5-Dimethylphenyl)ethanamine

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chiral molecule (R)-1-(2,5-Dimethylphenyl)ethanamine. As a crucial building block in pharmaceutical and materials science, unambiguous structural confirmation and purity assessment are paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative emphasizes the "why" behind experimental choices and data interpretation, grounding the discussion in established scientific principles.

While experimental spectra for this specific molecule are not publicly available, this guide presents a detailed analysis of the expected spectroscopic data. These predictions are based on fundamental principles of spectroscopy and extensive data from structurally analogous phenylethylamines and chiral amines.

The Imperative of Spectroscopic Analysis for Chiral Amines

This compound is a primary chiral amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1][2] Its structure, featuring a stereocenter at the α-carbon and a substituted aromatic ring, necessitates a multi-faceted analytical approach for complete characterization. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecule's connectivity and confirm the presence of key functional groups.[3] For chiral molecules, spectroscopic techniques are foundational in confirming the covalent structure before proceeding with methods to determine enantiomeric purity, such as chiral chromatography or polarimetry.[4][5][6]

Unveiling the Proton Environment: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms.[7][8][9]

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a frequency defined as 0.0 ppm, providing a reference point for all other chemical shifts.[10]

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the spectrum on a 400 MHz or higher field instrument to ensure adequate signal dispersion. A typical ¹H NMR experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (aromatic, position 2) | ~ 2.3 | Singlet | 3H |

| -CH₃ (aromatic, position 5) | ~ 2.3 | Singlet | 3H |

| -NH₂ | ~ 1.5 (broad) | Singlet | 2H |

| -CH(NH₂)- | ~ 4.1 | Quartet | 1H |

| -CH₃ (aliphatic) | ~ 1.4 | Doublet | 3H |

| Aromatic Protons (H-3, H-4, H-6) | ~ 7.0 - 7.2 | Multiplet | 3H |

-

Aromatic Protons (7.0 - 7.2 ppm): The three protons on the benzene ring will appear in the aromatic region. Their signals will likely overlap, resulting in a complex multiplet.

-

Benzylic Proton (-CH(NH₂)-) (~4.1 ppm): This proton is adjacent to both the aromatic ring and the amine group, as well as the methyl group. It is expected to be a quartet due to coupling with the three protons of the adjacent aliphatic methyl group (n+1 rule, where n=3).

-

Aromatic Methyl Protons (~2.3 ppm): The two methyl groups attached to the aromatic ring are in slightly different electronic environments, but their chemical shifts are likely to be very similar, potentially appearing as a single singlet or two closely spaced singlets, integrating to 6H in total.

-

Aliphatic Methyl Protons (~1.4 ppm): The protons of the methyl group on the ethyl chain will appear as a doublet due to coupling with the single benzylic proton (n+1, where n=1).

-

Amine Protons (-NH₂) (~1.5 ppm): The protons of the primary amine group typically appear as a broad singlet.[11] The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water, which often decouples them from adjacent protons.[10]

Mapping the Carbon Skeleton: ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.[8]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[12]

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, where each signal represents a unique carbon environment.

-

DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups, which is a powerful tool for spectral assignment.[8]

Predicted ¹³C NMR Spectrum and Interpretation

The molecule has 10 carbon atoms, but due to symmetry, fewer than 10 signals might be expected. However, in this compound, all 10 carbons are chemically non-equivalent and should produce distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-1) | ~ 142 |

| Quaternary Aromatic (C-2) | ~ 135 |

| Quaternary Aromatic (C-5) | ~ 130 |

| Aromatic CH (C-3, C-4, C-6) | ~ 125 - 130 |

| Benzylic CH (C-α) | ~ 50 |

| Aliphatic CH₃ (C-β) | ~ 24 |

| Aromatic CH₃ (at C-2) | ~ 21 |

| Aromatic CH₃ (at C-5) | ~ 19 |

The predicted chemical shifts are based on the expected electronic effects of the substituents on the aromatic ring and the aliphatic chain. The quaternary carbons will show lower intensity signals. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.

Identifying Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be placed between two salt (NaCl or KBr) plates. For solids, the Attenuated Total Reflectance (ATR) method is common, where the solid is pressed against a diamond or germanium crystal.[12]

-

Background Spectrum: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first.

-

Sample Spectrum: The sample is then scanned, and the background is automatically subtracted to produce the final IR spectrum.

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound, being a primary amine, is expected to show several characteristic absorption bands.[11][14]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, two bands |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 2980 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C=C Stretch (aromatic) | 1600 & 1475 | Medium |

| C-N Stretch (aliphatic) | 1250 - 1020 | Medium-Weak |

-

N-H Stretching: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[14][15] These correspond to the asymmetric and symmetric stretching modes.

-

N-H Bending: A medium intensity band around 1650-1580 cm⁻¹ is characteristic of the N-H bending (scissoring) vibration of a primary amine.[16]

-

C-N Stretching: The C-N stretching vibration for an aliphatic amine is expected in the 1250–1020 cm⁻¹ range.[14]

-

Aromatic and Aliphatic C-H Stretching: The spectrum will also clearly show absorptions for aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds (just below 3000 cm⁻¹).

Determining Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and then measuring the mass-to-charge (m/z) ratio of the resulting ions.[12]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like amines. In positive ion mode, the amine will be protonated to form the [M+H]⁺ ion.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of C₁₀H₁₅N is 149.23. In an ESI mass spectrum, the most prominent peak in the high m/z region would be the protonated molecular ion [M+H]⁺ at m/z 150.

Phenethylamine derivatives are known to undergo characteristic fragmentation.[17][18] The most common fragmentation pathway is the cleavage of the Cα-Cβ bond (benzylic cleavage), which is favorable because it results in a stable, resonance-stabilized benzylic cation.

| m/z Value | Proposed Fragment | Notes |

| 150 | [C₁₀H₁₅N + H]⁺ | Protonated molecular ion ([M+H]⁺) |

| 134 | [C₉H₁₂N]⁺ | Loss of a methyl radical (·CH₃) |

| 133 | [C₉H₁₁N]⁺ | Loss of NH₃ (ammonia) from the [M+H]⁺ ion |

| 134 | [C₉H₁₂]⁺ | Benzylic cleavage, loss of ·CH₂NH₂ |

The most significant fragment is expected at m/z 134 , resulting from the cleavage of the bond between the benzylic carbon and the carbon bearing the amino group. This would lead to the loss of a ·CH(CH₃)NH₂ radical and the formation of the stable 2,5-dimethylbenzyl cation. Another characteristic fragmentation for phenethylamines is the loss of ammonia (NH₃), which would result in a fragment at m/z 133.[17]

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework. IR spectroscopy provides unequivocal evidence for the primary amine functional group. Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques form the cornerstone of chemical analysis, ensuring the identity and integrity of this important chiral building block for scientific research and development.

References

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). Molecules. [Link]

-

Spectroscopy of Amines. (n.d.). Fiveable. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... (2018). ResearchGate. [Link]

-

Structural elucidation by NMR(1HNMR). (2017). Slideshare. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). ACS Publications. [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). ResearchGate. [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]

-

Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (2016). McMaster University. [Link]

-

Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (2024). Analytical Chemistry. [Link]

-

Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. (2013). ResearchGate. [Link]

-

1-(2,5-Dimethylphenyl)ethanamine. (n.d.). PubChem. [Link]

-

High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. (2024). National Institutes of Health. [Link]

-

1H proton nmr spectrum of ethylamine. (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. 1-(2,5-Dimethylphenyl)ethanamine | C10H15N | CID 4991344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,5-Dimethylphenyl)ethanamine | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchps.com [jchps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 10. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. fiveable.me [fiveable.me]

- 12. benchchem.com [benchchem.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. wikieducator.org [wikieducator.org]

- 17. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Chirality and Optical Rotation of (R)-1-(2,5-Dimethylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even harmful (the distomer). Therefore, the ability to synthesize and analyze enantiomerically pure compounds is paramount in the pharmaceutical industry.

(R)-1-(2,5-Dimethylphenyl)ethanamine, with its chiral center at the carbon atom bonded to the amino group, is a valuable building block for the synthesis of more complex chiral molecules. Its stereochemical configuration dictates its interaction with other chiral entities, such as enzymes and receptors, making the determination of its enantiomeric purity a critical quality control step.

Theoretical Framework: Understanding Chirality and Optical Rotation

The Nature of Chirality

A molecule is chiral if it lacks an internal plane of symmetry. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. The two enantiomers of a chiral molecule are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Optical Activity and Polarimetry

Chiral molecules have the unique property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity and is measured using an instrument called a polarimeter.[1]

-

Plane-Polarized Light: Light in which the electric field oscillates in a single plane.

-

Optical Rotation (α): The angle by which the plane of polarized light is rotated when it passes through a solution of a chiral compound.[1]

-

Dextrorotatory (+): A compound that rotates the plane of polarized light in a clockwise direction.

-

Levorotatory (-): A compound that rotates the plane of polarized light in a counter-clockwise direction.

The magnitude and direction of optical rotation are dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, the solvent, and the wavelength of the light used.

Specific Rotation ([α])

To standardize the measurement of optical activity, the concept of specific rotation is used. It is an intrinsic property of a chiral molecule and is defined as the observed rotation under a specific set of standard conditions.

The specific rotation is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

Experimental Protocol: Determination of Optical Rotation

This section provides a detailed, step-by-step methodology for determining the optical rotation of this compound.

Materials and Instrumentation

-

Sample: this compound (CAS: 77302-55-7) of high enantiomeric purity.

-

Solvent: A suitable, non-reactive solvent in which the sample is soluble (e.g., methanol, ethanol, or chloroform). The choice of solvent can significantly impact the measured rotation.

-

Instrumentation:

-

Polarimeter (with a sodium D-line lamp, λ = 589.3 nm, or other monochromatic light source).

-

Volumetric flasks (Class A).

-

Analytical balance.

-

Polarimeter cell (e.g., 1 dm).

-

Temperature control system for the polarimeter.

-

Experimental Workflow

Sources

A Senior Application Scientist's Guide to (R)-1-(2,5-Dimethylphenyl)ethanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of Chiral Amines in Modern Drug Development

Chiral amines are fundamental building blocks in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs). The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. (R)-1-(2,5-Dimethylphenyl)ethanamine, a chiral primary amine, represents a key intermediate for medicinal chemists and process development scientists. Its unique structural motif, featuring a sterically hindered phenyl group, makes it a valuable synthon for creating novel molecular entities with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability, enantioselective synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

This compound, identified by the CAS number 77302-55-7 , is commercially available from a range of specialty chemical suppliers. The compound is typically offered in various purities, most commonly ≥99%, and in quantities suitable for research and development purposes, from milligrams to kilograms. The hydrochloride salt, this compound hydrochloride (CAS: 856646-07-6), is also commercially available and may offer advantages in terms of handling and stability.[1][2]

When sourcing this chiral amine, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to verify its identity, purity, and, most importantly, its enantiomeric excess (e.e.).

Table 1: Key Suppliers of this compound (CAS: 77302-55-7)

| Supplier | Purity | Available Quantities | Notes |

| BLDpharm | ≥98% | 1g, 5g, 25g | Also offers the hydrochloride salt.[1][3] |

| Weifang Yangxu Group Co., Ltd | 99% | Milligrams to Kilograms | Offers large-scale production capacity.[4] |

| Biosynth | Not specified | 250mg, 2500mg | Marketed as a versatile small molecule scaffold.[5] |

| Zibo Hangyu Biotechnology | 99% | Custom | Focus on fine chemical intermediates. |

| CymitQuimica | Not specified | 250mg, 2500mg | Distributor for various manufacturers.[5] |

| BIOZOL | Not specified | Inquire | Distributor in Europe.[6] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Enantioselective Synthesis Strategies: A Modern Approach

The stereoselective synthesis of chiral amines is a cornerstone of modern organic chemistry. While classical resolution methods, such as diastereomeric salt formation, are still employed, biocatalytic approaches using transaminases have emerged as a powerful and green alternative.[7][8][9][10]

Biocatalytic Asymmetric Synthesis using ω-Transaminases

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde, yielding a chiral amine with high enantioselectivity.[7][11] This methodology offers several advantages over traditional chemical synthesis, including mild reaction conditions, high atom economy, and exceptional stereocontrol.[8]

The synthesis of this compound can be envisioned through the asymmetric amination of the corresponding prochiral ketone, 2,5-dimethylacetophenone.

Figure 1: Biocatalytic synthesis of this compound.

Experimental Protocol: Hypothetical Biocatalytic Synthesis

-

Enzyme and Substrate Preparation:

-

Select a commercially available (R)-selective ω-transaminase.

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Dissolve the 2,5-dimethylacetophenone substrate in a water-miscible co-solvent (e.g., DMSO) to the desired concentration.

-

-

Reaction Setup:

-

To the buffered solution, add the pyridoxal-5'-phosphate (PLP) cofactor.

-

Add the amine donor (e.g., isopropylamine) in excess.

-

Initiate the reaction by adding the ω-transaminase enzyme preparation.

-

Add the substrate solution to the reaction mixture.

-

-

Reaction Monitoring and Work-up:

-

Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the conversion of the ketone to the amine by a suitable analytical method (e.g., HPLC, GC).

-

Upon completion, quench the reaction by adjusting the pH.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography or distillation.

-

Quality Control and Analytical Methodologies

Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is paramount for its application in pharmaceutical synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[12][13][14] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective in separating a wide range of enantiomers.[12][15]

Hypothetical Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., CHIRALCEL® OD-H or Lux® Cellulose-3).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and an alcohol (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

This method would be expected to provide baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess.

Figure 2: Workflow for chiral purity analysis by HPLC.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the chemical identity and structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of the atoms in the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[16][17][18]

Applications in Drug Discovery and Development

The 2,5-dimethylphenyl scaffold is a feature in a number of antimicrobial compounds.[19] This suggests that this compound could serve as a valuable starting material for the synthesis of novel antibacterial and antifungal agents.[19] Chiral amines are crucial in the development of a wide range of therapeutics, and the unique steric and electronic properties of this particular amine make it an attractive building block for creating new chemical entities with tailored biological activities.

Figure 3: Role in the drug discovery process.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22] Avoid inhalation of vapors and contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[9]

Conclusion

This compound is a commercially available and valuable chiral building block for drug discovery and development. Modern enantioselective synthesis methods, particularly those employing ω-transaminases, offer an efficient and environmentally friendly route to this important intermediate. Robust analytical techniques, with chiral HPLC at the forefront, are essential for ensuring the stereochemical integrity of the material. The unique structural features of this amine suggest its potential in the synthesis of novel therapeutic agents, particularly in the area of antimicrobial research. As with all chemical reagents, proper safety precautions should be observed during handling and storage.

References

-

Gomm, A. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Available at: [Link]

-

PubMed. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(1), 13. Available at: [Link]

-

Meersseman, H., et al. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering. Available at: [Link]

-

Weifang Yangxu Group Co., Ltd. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 1-(2,5-Dimethylphenyl)ethanamine. Available at: [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

-

NIST. (n.d.). Ethanamine, N,N-dimethyl-. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

PubChem. (n.d.). N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. Available at: [Link]

-

PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine. Available at: [Link]

-

ResearchGate. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. Available at: [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

-

Phenomenex. (n.d.). The Chiral Notebook. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethylbenzeneethanamine. Available at: [Link]

-

Pharmaceutical Technology. (n.d.). Advancing API Synthesis. Available at: [Link]

-

ATB. (n.d.). 2-(4-Methylphenyl)ethanamine | C9H13N | MD Topology | NMR | X-Ray. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available at: [Link]

- ResearchGate. (n.d.). Synthesis and Properties of 1-[2,5-dimethyl-3-thienyl]-2-[2-methyl-5-(p-N,N-dimethylaminophenyl). Available at: https://www.researchgate.net/publication/289414561_Synthesis_and_Properties_of_1-25-dimethyl-3-thienyl-2-2-methyl-5-p-NN-dimethylaminophenyl-3-thienylperfluorocyclopentene

-

ResearchGate. (n.d.). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. Available at: [Link]

Sources

- 1. 856646-07-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 77302-55-7|this compound|BLD Pharm [bldpharm.com]

- 4. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 5. (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine | CymitQuimica [cymitquimica.com]

- 6. (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine, CAS [[77302-55-7]] | BIOZOL [biozol.de]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. mdpi.com [mdpi.com]

- 9. (Open Access) Transaminases for chiral amine synthesis. (2018) | Andrew Gomm | 159 Citations [scispace.com]

- 10. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. Ethanamine, N,N-dimethyl- [webbook.nist.gov]

- 17. N-ethyl-N-[(2-methylphenyl)methyl]ethanamine | C12H19N | CID 13348900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine | C12H19N | CID 43198571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Page loading... [wap.guidechem.com]

- 21. 91251-26-2 Cas No. | 1-(2,5-Dimethylphenyl)ethanamine | Matrix Scientific [matrixscientific.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Chiral Amines in Asymmetric Synthesis: A Technical Guide for Modern Drug Development

Abstract

Chiral amines are fundamental building blocks in the architecture of life and medicine. Constituting a significant portion of all small-molecule pharmaceuticals, their precise three-dimensional arrangement is often the determining factor between therapeutic efficacy and undesirable side effects.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core strategies for asymmetric synthesis of chiral amines. Moving beyond a simple recitation of methods, this document elucidates the mechanistic underpinnings and causal logic behind modern catalytic approaches, including transition-metal-catalyzed hydrogenation and reductive amination, biocatalysis with transaminases, and organocatalytic methods. Through detailed protocols, comparative data, and industrial case studies, this guide aims to serve as a practical and authoritative resource for harnessing the power of chiral amines in the quest for safer and more effective medicines.

Chapter 1: The Stereochemical Imperative in Modern Chemistry

In the realm of drug discovery, the concept of chirality is not an academic curiosity but a critical parameter governing a molecule's pharmacological profile.[2] Chiral molecules exist as non-superimposable mirror images, known as enantiomers. While physically similar, these enantiomers can interact differently with the chiral environment of the human body—such as enzymes and receptors—leading to profoundly different biological outcomes. One enantiomer may be a potent therapeutic, while its mirror image could be inactive or, in some cases, toxic.[2]

The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug design and a regulatory necessity.[2] Chiral amines, in particular, are ubiquitous structural motifs found in over 40-45% of pharmaceuticals and numerous natural products.[3][4][5] Their prevalence and importance have driven the development of sophisticated and highly selective synthetic methodologies, moving the field from classical resolution techniques to the atom-economical and elegant solutions offered by asymmetric catalysis.[3][5]

Chapter 2: Catalytic Asymmetric Synthesis: The Modern Paradigm

The most powerful and efficient strategies for producing enantiopure amines rely on asymmetric catalysis.[3][5] This approach utilizes a small amount of a chiral catalyst to generate large quantities of a single enantiomer of the product, offering high atom economy and sustainability.[3][5] The primary modern techniques include transition-metal catalysis, biocatalysis, and organocatalysis.

Transition-Metal Catalysis: Hydrogenation and Reductive Amination

Transition-metal catalysis is a robust and widely used method for the asymmetric synthesis of chiral amines, prized for its broad substrate scope and high efficiency.[5][6]

Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation of prochiral imines, enamines, and related unsaturated nitrogen compounds is the most direct and atom-economical approach to valuable α-chiral amines.[3][5] The reaction involves the addition of molecular hydrogen (H₂) across a C=N double bond, guided by a chiral metal complex.

-

Mechanism & Causality: The seminal work by Noyori on Ru(II)-diphosphine-diamine complexes revolutionized the field.[7] The mechanism does not involve direct coordination of the substrate to the metal center in the rate-determining step. Instead, it operates via an "outer sphere" mechanism.[8][9] The catalyst, a ruthenium hydride complex, and the substrate form a six-membered pericyclic transition state. The chirality of the diphosphine ligand (e.g., BINAP) creates a highly specific steric environment, allowing the hydride (from Ru-H) and the proton (from the diamine N-H) to be delivered to only one face of the imine, thus ensuring high enantioselectivity.[7][10] The presence of the N-H group in the catalyst is essential for this concerted transfer.[7]

Workflow: Asymmetric Hydrogenation of an Imine

Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.

Asymmetric Reductive Amination (ARA)

Reductive amination is a cornerstone transformation that converts a ketone or aldehyde into an amine.[11] The asymmetric variant achieves this with high enantioselectivity, representing a highly efficient, one-pot process.[6][12] The reaction proceeds via the in situ formation of an imine intermediate from the carbonyl compound and an amine source (like ammonia), which is then immediately hydrogenated.[11][13]

-

Expert Insight: A key challenge in ARA is the potential for the transition-metal catalyst to directly reduce the starting ketone before imine formation, leading to a racemic alcohol byproduct. The success of modern catalytic systems, such as those based on Ruthenium and Iridium, lies in their high chemoselectivity.[13] Catalysts like Ru/C3-TunePhos are designed to be incompatible with, or much slower at, reducing the ketone under the reaction conditions, but highly active for the hydrogenation of the formed imine.[13] This fine-tuning of catalyst reactivity is critical for achieving high yields and enantiomeric excess (e.e.).

Biocatalysis: The Power of Transaminases

Nature's catalysts, enzymes, offer unparalleled selectivity under mild, environmentally benign conditions. For chiral amine synthesis, amine transaminases (ATAs or TAs) have emerged as exceptionally powerful tools.[14][15][16]

-

Mechanism & Causality: Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine or L-alanine) to a prochiral ketone acceptor.[15][17] The reaction mechanism hinges on the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the enzyme's active site.[4] The process is a "ping-pong bi-bi" mechanism:

-

The amino donor binds and transfers its amino group to PLP, forming a pyridoxamine phosphate (PMP) intermediate and releasing the ketone byproduct.

-

The ketone substrate then enters the active site, and the amino group is transferred from PMP to the ketone, forming the chiral amine product and regenerating the PLP-enzyme complex for the next cycle.[4]

-

The exquisite stereocontrol arises from the precisely folded three-dimensional structure of the enzyme's active site, which binds the ketone substrate in a specific orientation, allowing the amino group to be delivered to only one of its two prochiral faces.

Table 1: Comparison of Catalytic Strategies for Chiral Amine Synthesis

| Feature | Transition-Metal Catalysis (e.g., AH/ARA) | Biocatalysis (Transaminases) | Chiral Phosphoric Acid Catalysis |

| Catalyst | Ru, Rh, Ir complexes with chiral ligands | Engineered Enzymes (e.g., ATA) | BINOL-derived Brønsted acids |

| Reductant/Source | H₂, Formic Acid, Hantzsch Ester | Amino Donor (e.g., Isopropylamine) | Hantzsch Ester |

| Stereocontrol | Chiral ligand environment | Enzyme active site pocket | Chiral counter-ion pairing |

| Typical Conditions | Variable T, often high pressure (H₂) | Aqueous buffer, near-ambient T & P | Organic solvent, mild T |

| Advantages | Broad substrate scope, high turnover numbers | Exceptional enantioselectivity (>99% e.e.), green | Metal-free, good for specific substrates |

| Challenges | Precious metal cost, potential contamination | Limited substrate scope (for wild-type), equilibrium issues | Substrate scope can be limited |

| Industrial Example | (S)-Metolachlor Synthesis[18] | Sitagliptin Synthesis[15][19] | Naphthylisoquinoline Alkaloids[20] |

Industrial Case Study: The Synthesis of Sitagliptin

The production of Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, is a landmark example of the evolution of asymmetric synthesis.[15]

-

First Generation (Metal Catalysis): The initial manufacturing process involved the asymmetric hydrogenation of an enamine using a rhodium-based catalyst (Rh/(t)Bu JOSIPHOS) at high pressure. This was a highly effective but costly process due to the precious metal catalyst.[19][21]

-

Second Generation (Biocatalysis): Scientists at Merck developed a groundbreaking biocatalytic process using an engineered (R)-selective transaminase.[19][22] Starting with an enzyme from Arthrobacter sp. that had negligible activity on the bulky prositagliptin ketone, they used techniques like substrate walking and directed evolution to introduce 27 mutations.[19][22][23] The resulting enzyme became highly active and selective, enabling the direct amination of the ketone to produce the desired chiral amine in near-perfect enantiomeric purity (>99.95% e.e.) under mild, aqueous conditions. This "green" process increased the overall yield, eliminated the need for a precious metal catalyst, and reduced waste, underscoring the transformative power of biocatalysis in pharmaceutical manufacturing.[19][21]

Diagram: Evolution of Sitagliptin Synthesis

Caption: Comparison of metal-catalyzed and biocatalytic routes to Sitagliptin.

Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts for a wide range of asymmetric transformations, including the synthesis of amines.[20][24][25] These metal-free catalysts are derived from BINOL and function by activating substrates through hydrogen bonding and ion-pairing interactions.[24][26]

-

Mechanism & Causality: In the asymmetric reduction of imines, a CPA catalyst performs a dual role. It protonates the imine nitrogen, making it more electrophilic and susceptible to reduction. Simultaneously, the chiral phosphate anion forms a tight, highly organized ion pair with the protonated imine.[24][26] This chiral ion pair acts as a rigid template. A hydride donor, such as a Hantzsch ester, can then only approach the activated imine from the less sterically hindered face of this template, ensuring a highly enantioselective hydride transfer.[20][27] The stereochemical outcome is dictated by the specific geometry of this ternary complex (CPA-imine-reductant).

Chapter 3: Experimental Protocols: A Self-Validating System

To bridge theory and practice, this section provides a detailed, representative protocol for a key transformation.

Protocol: Asymmetric Reductive Amination of an Alkyl Aryl Ketone

This protocol is adapted from methodologies for the direct synthesis of α-chiral primary amines using a Ru-catalyzed system.[13]

Objective: To synthesize (R)-1-phenylethanamine from acetophenone and ammonium acetate with high enantioselectivity.

Materials:

-

Acetophenone (1.0 mmol, 120.2 mg)

-

Ammonium Acetate (NH₄OAc) (2.0 mmol, 154.2 mg)

-

[Ru(p-cymene)Cl₂]₂ (0.005 mmol, 3.1 mg)

-

(R)-C3-TunePhos Ligand (0.011 mmol, 7.8 mg)

-

2,2,2-Trifluoroethanol (TFE) (2.0 mL)

-

Molecular Hydrogen (H₂)

Procedure:

-

Catalyst Preparation (In-situ): In a nitrogen-filled glovebox, add [Ru(p-cymene)Cl₂]₂ and the (R)-C3-TunePhos ligand to a vial. Add 1.0 mL of TFE and stir the mixture at room temperature for 30 minutes to form the pre-catalyst complex.

-

Reaction Setup: To a separate vial, add acetophenone and ammonium acetate. Add the remaining 1.0 mL of TFE.

-

Assembly: Transfer the pre-catalyst solution to the vial containing the substrate and ammonium salt. Seal the vial with a septum and place it into a high-pressure autoclave.

-

Reaction Execution: Remove the autoclave from the glovebox. Purge the system three times with H₂ gas. Pressurize the autoclave to 55 bar with H₂.

-

Incubation: Place the autoclave in an oil bath pre-heated to 80°C and stir for 24 hours.[13]

-

Work-up: After cooling to room temperature, carefully vent the autoclave. Quench the reaction mixture with 1N NaOH solution and extract the product with ethyl acetate (3 x 10 mL).

-

Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis after converting the amine to a suitable derivative (e.g., an acetamide).

Expected Outcome: The reaction should yield the chiral primary amine with high conversion and excellent enantioselectivity (typically >95% e.e.).[13]